2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid
Overview
Description
2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound that features a pyrazole ring substituted with an iodine atom at the 4-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid typically involves the iodination of a pyrazole precursor. One common method involves the reaction of 3-methyl-1H-pyrazole with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the 4-position. The resulting 4-iodo-3-methyl-1H-pyrazole can then be reacted with chloroacetic acid under basic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the pyrazole ring.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, can be employed to form new carbon-carbon bonds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield (4-azido-3-methyl-1H-pyrazol-1-yl)acetic acid, while a Suzuki coupling reaction could produce a biaryl derivative.
Scientific Research Applications
2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its pyrazole ring is a common motif in many bioactive molecules.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, such as enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The iodine atom and the pyrazole ring can participate in various interactions, such as hydrogen bonding or π-π stacking, which can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-iodo-1-methyl-1H-pyrazole: Similar structure but lacks the acetic acid moiety.
4-iodo-1-(pyridin-3-ylmethyl)pyrazole: Contains a pyridine ring instead of the acetic acid moiety.
4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group at the 5-position.
Uniqueness
2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid is unique due to the presence of both the iodine atom and the acetic acid moiety. This combination of functional groups can impart distinct chemical and biological properties, making the compound valuable for various applications.
Properties
IUPAC Name |
2-(4-iodo-3-methylpyrazol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O2/c1-4-5(7)2-9(8-4)3-6(10)11/h2H,3H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWALNBZCFRDIRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1I)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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